molecular formula C21H22N2O2 B2697765 N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862813-74-9

N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2697765
CAS No.: 862813-74-9
M. Wt: 334.419
InChI Key: VHSUZLAKWXVSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the 3,4-Dimethylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the indole core is reacted with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Oxoacetamide Moiety: The final step involves the acylation of the indole derivative with an appropriate acyl chloride, such as ethyl oxalyl chloride, under basic conditions to form the oxoacetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the amide carbonyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxo derivatives with additional carbonyl groups.

    Reduction: Reduced amide derivatives with secondary or tertiary amine groups.

    Substitution: Alkylated or acylated indole derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors, leading to changes in cell signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but lacks the 2-methyl group on the indole ring.

    N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Similar structure but with different substituents on the phenyl or indole rings.

Uniqueness

This compound is unique due to the specific combination of substituents on the phenyl and indole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-5-23(16-11-10-13(2)14(3)12-16)21(25)20(24)19-15(4)22-18-9-7-6-8-17(18)19/h6-12,22H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSUZLAKWXVSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=C(C=C1)C)C)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.